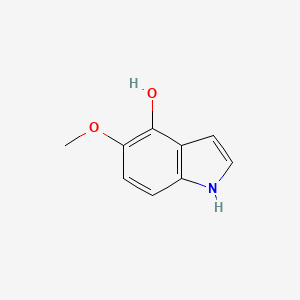

5-methoxy-1H-indol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- 5-methoxy-1H-indol-4-ol derivatives have been synthesized and evaluated for various biological activities. For instance, analogs of this compound were tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, showing potential as medicinal compounds (Groszek et al., 2009).

Antioxidant and Cytoprotective Potency

- Certain derivatives of this compound, like 5-methoxy-2-(N-acetylaminoethyl)indole, have been characterized for their antioxidant and cytoprotective potency in vitro, showing comparable or superior effects to melatonin (Spadoni et al., 2006).

Potential Antivascular Agents

- Some this compound analogues have been identified as potent inhibitors of tubulin polymerization, showing in vitro and in vivo activities against solid tumors and potential as antivascular agents (Ty et al., 2008).

Serotonin Receptor Antagonist in Alzheimer's Treatment

- A derivative of this compound was identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, showing promise as a treatment for cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Adrenolytic Activity

- Derivatives of this compound have been synthesized and tested for adrenolytic activity, displaying potential for treating conditions like hypertension and arrhythmias (Groszek et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methoxy-1H-indol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMLTQFTLCZMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

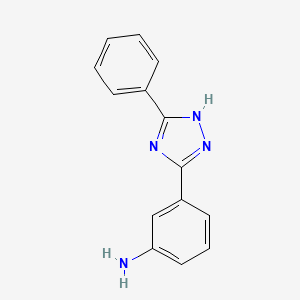

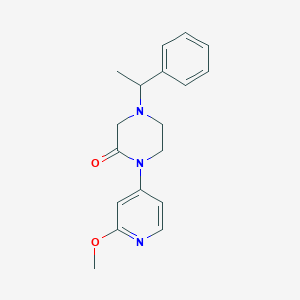

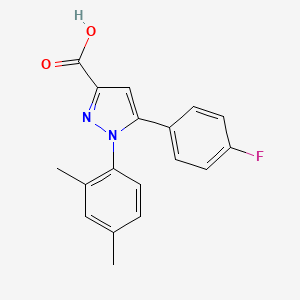

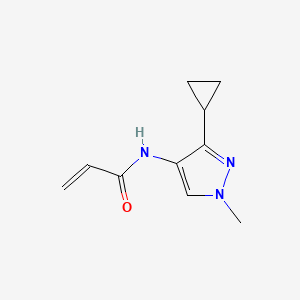

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)